molecular formula C10H11NSe B1615263 2,5,6-Trimethylbenzoselenazole CAS No. 2946-20-5

2,5,6-Trimethylbenzoselenazole

Cat. No.: B1615263
CAS No.: 2946-20-5
M. Wt: 224.17 g/mol
InChI Key: LCZZKJPVZHCFMK-UHFFFAOYSA-N
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Description

2,5,6-Trimethylbenzoselenazole (CAS: 2946-20-5) is a selenium-containing heterocyclic compound with the molecular formula C₁₀H₁₁NSe and a molecular weight of 232.21 g/mol . It belongs to the benzoselenazole family, characterized by a benzene ring fused to a selenazole moiety (a five-membered ring containing selenium and nitrogen). The compound features methyl substituents at the 2nd, 5th, and 6th positions, which influence its electronic and steric properties. Industrial suppliers like BuGuCh & Partners (Germany) list it as part of their specialty chemical offerings, highlighting its niche applications in materials science or pharmaceutical intermediates .

Properties

CAS No.

2946-20-5

Molecular Formula

C10H11NSe

Molecular Weight

224.17 g/mol

IUPAC Name

2,5,6-trimethyl-1,3-benzoselenazole

InChI

InChI=1S/C10H11NSe/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3

InChI Key

LCZZKJPVZHCFMK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)[Se]C(=N2)C

Canonical SMILES

CC1=CC2=C(C=C1C)[Se]C(=N2)C

Other CAS No.

2946-20-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related heterocycles, including benzothiazoles, benzoxadiazoles, and benzimidazoles, which differ in heteroatoms (S, O, or additional N) and substituent patterns. Key differences include:

Heteroatom Influence :

  • Selenium vs. Sulfur/Oxygen : Selenium’s larger atomic radius and polarizability enhance electron delocalization in benzoselenazoles compared to sulfur-containing benzothiazoles or oxygen-containing benzoxadiazoles. This impacts redox behavior and optoelectronic properties .
  • Nitrogen-rich Analogues : Benzimidazoles (e.g., 2,5,6-Trimethylbenzimidazole, CAS 3363-56-2) replace selenium with a second nitrogen atom, increasing basicity and altering hydrogen-bonding capabilities .

Research Findings

  • Benzoxadiazoles: Derivatives like 9a–9d () exhibit high melting points (175–206°C) and strong luminescence, attributed to extended π-conjugation from ethynyl linkages.
  • Benzothiazoles : Chlorinated derivatives (e.g., 2,5,6-Trichlorobenzo[d]thiazole) serve as intermediates in Suzuki-Miyaura reactions due to halogen reactivity, whereas methylated benzoselenazoles may prioritize stability over reactivity .
  • Benzimidazoles : Nitrogen-rich analogues are prevalent in drug design (e.g., antiviral agents), whereas selenium’s redox activity in benzoselenazoles could favor catalytic or antioxidant applications .

Key Limitations and Opportunities

  • Data Gaps : Specific physicochemical data (e.g., melting points, spectral profiles) for 2,5,6-Trimethylbenzoselenazole are absent in the provided evidence, necessitating experimental validation.
  • Synthetic Potential: The Sonogashira coupling methodology used for benzoxadiazoles () could be extended to functionalize benzoselenazoles with alkynyl groups for optoelectronic materials.
  • Applications : Selenium’s unique properties position benzoselenazoles as candidates for organic semiconductors, photovoltaics, or bioactive molecules, though toxicity considerations must be addressed.

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